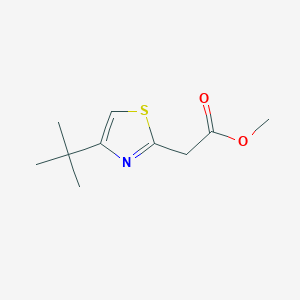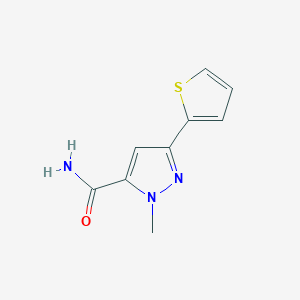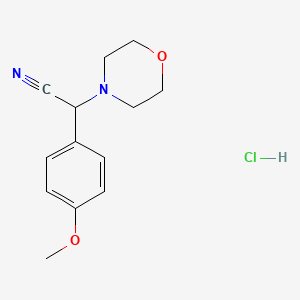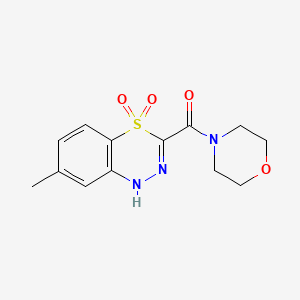
4-Hydroxy-7-methoxy-1H-chinolin-2-on
Übersicht
Beschreibung
4-Hydroxy-7-methoxy-1H-quinolin-2-one is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is known for its unique chemical structure, which includes a quinoline core substituted with hydroxy and methoxy groups. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-methoxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Biochemische Analyse
Biochemical Properties
4-Hydroxy-7-methoxy-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which is involved in the oxidation of phenolic compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to significant changes in biochemical pathways .
Cellular Effects
The effects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state .
Molecular Mechanism
At the molecular level, 4-Hydroxy-7-methoxy-1H-quinolin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Hydroxy-7-methoxy-1H-quinolin-2-one can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-7-methoxy-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic and cause adverse effects, including cellular damage and disruption of metabolic processes .
Metabolic Pathways
4-Hydroxy-7-methoxy-1H-quinolin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites, thereby affecting overall cellular metabolism. Its interactions with enzymes such as cytochrome P450 can lead to changes in the metabolism of other compounds .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-7-methoxy-1H-quinolin-2-one is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The distribution of this compound can influence its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 4-Hydroxy-7-methoxy-1H-quinolin-2-one is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with other biomolecules and its overall function within the cell .
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one can be achieved through several methods. One common synthetic route involves the reaction of hydroxyethyl acetate with 2-methoxyquinoline . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
4-Hydroxy-7-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include various quinoline derivatives with modified functional groups .
Wirkmechanismus
The mechanism of action of 4-Hydroxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the quinoline ring play a crucial role in its binding to biological targets, potentially inhibiting or modulating their activity . This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-7-methoxy-1H-quinolin-2-one can be compared with other similar compounds, such as:
4-Hydroxyquinoline: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
7-Methoxyquinoline: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
2-Hydroxyquinoline: Has the hydroxy group at a different position, leading to variations in its chemical and biological properties.
The uniqueness of 4-Hydroxy-7-methoxy-1H-quinolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Eigenschaften
IUPAC Name |
4-hydroxy-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716066 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27037-34-9 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the demethyl-cyclization reaction involving 3-(2,4-dimethoxyphenyl)-4-hydroxy-7-methoxy-1H-quinolin-2-one (IV) in the synthesis of benzofuroquinolines?
A1: The demethyl-cyclization of compound IV is a crucial step in the synthesis of two specific dihydroxybenzofuroquinolinones: 3,9-dihydroxy-5H-benzofuro[3,2-c]quinolin-6-one (V) and 3,8-dihydroxy-6H-benzofuro[2,3-b]quinolin-11-one (VI) []. This reaction, likely removing methyl groups and forming the fused ring structure, highlights the role of compound IV as a versatile precursor in generating diverse benzofuroquinoline derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)



![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)





